1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
Description
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by the presence of a fluorophenyl group and a butadienone moiety
Properties
Molecular Formula |
C18H11FO |
|---|---|
Molecular Weight |
262.3 g/mol |
InChI |
InChI=1S/C18H11FO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2 |
InChI Key |
PFQCSEGGEMZGJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the coupling of 4-fluorophenylacetylene with a suitable phenyl derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient butadienone moiety. For example, it reacts with electron-rich dienophiles like 2,3-dimethyl-1,3-butadiene under mild conditions (CH₂Cl₂, 25°C) to form bicyclic adducts. The reaction proceeds stereospecifically, with the fluorophenyl group influencing regioselectivity through electronic effects .
Key Features:
-
Reactivity: Enhanced by the electron-withdrawing fluorine substituent, which polarizes the diene system.
-
Stereochemical Control: Reactions yield single diastereomers due to restricted rotation in intermediates .
Michael Addition Reactions
The compound acts as a Michael acceptor in conjugate additions. Nucleophiles such as malonate anions attack the β-position of the butadienone system, forming stabilized enolates. For instance:
-
Reaction with dimethyl malonate in THF at −78°C produces γ-keto esters.
-
Subsequent intramolecular cyclization forms fused bicyclic structures .
Mechanistic Pathway:
-
Nucleophilic attack at the β-carbon.
-
Enolate stabilization via resonance with the carbonyl group.
Cross-Coupling Reactions
The ethynyl group enables Sonogashira couplings with aryl halides. For example:
-
Reaction with iodobenzene under Pd catalysis forms extended π-conjugated systems.
-
Yields depend on solvent polarity and temperature (optimized at 40°C in THF).
Conditions:
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Base | Et₃N |
| Solvent | THF or CH₂Cl₂ |
| Temperature | 40°C |
Oxidation and Reduction
-
Oxidation: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) dehydrogenates the diene to form aromatic fluorinated ketones .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the alkyne to a cis-alkene without affecting the ketone.
Selectivity:
Photochemical Reactions
Under UV light (λ = 365 nm), the compound undergoes electrocyclic ring-opening to generate a biradical intermediate, which reacts with oxygen to form endoperoxides. This reactivity is exploited in materials science for photoresponsive applications.
Applications:
-
Light-triggered drug delivery systems.
-
Organic semiconductors.
Mechanistic Insights
Density functional theory (DFT) calculations reveal:
-
LUMO Distribution: The butadienone’s LUMO is localized at the β-carbon, favoring nucleophilic attacks.
-
Charge Polarization: The fluorine atom increases electrophilicity at the α-position (Mulliken charge: +0.21).
Computational Data:
| Parameter | Value (eV or atomic units) |
|---|---|
| LUMO Energy | −2.58 eV |
| Mulliken Charge (α-C) | +0.21 |
| HOMO-LUMO Gap | 4.12 eV |
Scientific Research Applications
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-2-fluorobenzene
- 1-Ethynyl-2,4-difluorobenzene
- 4-Fluorophenylacetylene
Uniqueness
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one, often referred to as a fluorinated butadiene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a butadiene moiety, suggesting possible interactions with biological targets that could lead to therapeutic applications.
Chemical Structure
The molecular structure of 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one can be represented as follows:
This compound features:
- A 4-fluorophenyl group.
- An ethynyl linkage.
- A butadiene backbone.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The following sections summarize key findings regarding the biological activity of this specific compound.
Anticancer Activity
Research indicates that fluorinated derivatives of butadiene compounds can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may interfere with glycolytic pathways in cancer cells, similar to other known inhibitors like 2-deoxy-D-glucose (2-DG). The inhibition of hexokinase activity is a potential target due to its role in glucose metabolism in tumors .
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against glioblastoma cells, with IC50 values comparable to leading therapeutic agents .
- Molecular docking studies suggested that the compound binds effectively to hexokinase, potentially enhancing its inhibitory effect on glycolysis under hypoxic conditions typical in tumors .
Anti-inflammatory Properties
In addition to anticancer effects, preliminary data suggest potential anti-inflammatory properties:
- Experimental Findings : Compounds structurally related to 1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one have shown promise in reducing pro-inflammatory cytokines in cell models. This suggests a mechanism that may involve modulation of signaling pathways associated with inflammation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent:
- Pharmacokinetics : Fluorinated compounds often exhibit altered absorption and distribution profiles compared to their non-fluorinated counterparts. Studies are ongoing to evaluate the bioavailability and metabolic stability of this compound .
- Toxicology : Initial toxicological assessments indicate that while the compound shows potent biological activity, it also necessitates careful evaluation of its safety profile in vivo. Further studies are required to determine any adverse effects associated with long-term exposure .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
